molecular formula C13H16N2O2 B13938184 2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one

2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one

Cat. No.: B13938184
M. Wt: 232.28 g/mol
InChI Key: UCKDFFJYLLLAAJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one is a spirocyclic compound featuring a diazaspiro[3.4]octane core with a 4-methoxyphenyl substituent at position 2 and a ketone group at position 1. The spiro architecture confers structural rigidity, making it a valuable scaffold in medicinal chemistry for probing receptor binding or modulating pharmacokinetic properties. For instance, derivatives like 5-benzoyl-3-(propan-2-yl)-2,5-diazaspiro[3.4]octan-1-one are cataloged as building blocks for drug development .

The compound’s synthesis may involve ring-expansion strategies, as demonstrated in the preparation of (+)-(3R,4R)-cis-5-benzyloxycarbonyl-3-formyl-2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one (7k), which utilizes N-heterocyclic carbene (NHC)-catalyzed transformations .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-3-one

InChI

InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)15-9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3

InChI Key

UCKDFFJYLLLAAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3(C2=O)CCCN3

Origin of Product

United States

Preparation Methods

Stereospecific [3+2] 1,3-Dipolar Cycloaddition of 3-Methylene Azetidin-2-ones with Nitrones

One of the most detailed and structurally characterized methods for synthesizing spirocyclic lactams related to 2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one involves the stereospecific [3+2] cycloaddition of 3-methylene azetidin-2-ones (a type of methylenelactam) with nitrones. This approach was reported by Rigolet et al. (2012).

  • Reaction overview : The 3-methylene azetidin-2-ones act as dipolarophiles and react with nitrones to form 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives.
  • Key features :
    • The lactam ring is planar and conjugated with the para-methoxyphenyl substituent at the nitrogen atom.
    • The cycloaddition proceeds with complete stereospecificity, yielding spirocyclic adducts with defined stereochemistry.
    • The isoxazolidine ring formed adopts an envelope conformation, influencing the orientation of substituents (pseudo-axial or pseudo-equatorial).
  • Structural confirmation : X-ray crystallography was used to confirm the molecular geometry, showing minimal deviations from planarity in the lactam ring and precise dihedral angles between the phenyl and azetidinone planes.

Table 1. Summary of Cycloaddition Reaction Parameters and Structural Data

Parameter Value / Description
Dipolarophile 3-Methylene azetidin-2-one
Dipole Nitrone
Product 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivative
Substituent at N2 4-Methoxyphenyl
Lactam ring planarity Max deviation ~0.027 Å
Dihedral angle (Phenyl/Azetidinone) ~16.7°
Isoxazolidine ring conformation Envelope, substituents pseudo-axial
Stereospecificity Complete
Key analytical method X-ray crystallography

This method is notable for its stereocontrol and the ability to incorporate the 4-methoxyphenyl group directly at the nitrogen of the azetidinone ring, yielding the desired spirocyclic lactam framework.

Michael Addition/Cyclization Sequences and Related Multicomponent Reactions

While direct literature on the exact compound is limited, related spirocyclic diazaspiro compounds have been synthesized via Michael addition and cyclization sequences involving alkyl isocyanide–acetylenic ester zwitterionic intermediates and heterocyclic nucleophiles. These methods provide moderate to good yields of complex spirocyclic frameworks but are less specific to the 2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one compound.

Modular One-Pot Multicomponent Coupling Approaches

Recent advances in spirocyclic lactam synthesis involve modular one-pot multicomponent coupling reactions that allow significant structural modification and efficient access to spirocyclic amides and lactams. Although these methods are more general, they demonstrate the synthetic flexibility required to prepare compounds like 2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one.

  • Typical sequence :
    • Formation of reactive vinylogous amides from diketones and acetals.
    • Michael addition-elimination with nitriles.
    • Cyclodehydration with anilines to form the lactam ring.
  • Advantages :
    • One-pot operation with minimal solvent exchanges.
    • Tolerant to diverse substitutions on the aromatic and amide components.
  • Limitations :
    • Requires careful optimization for each substitution pattern.
    • Less stereospecific compared to cycloaddition methods.

Analytical and Structural Characterization

The preparation methods are supported by extensive analytical data, primarily:

  • X-ray crystallography : Provides definitive structural confirmation of the spirocyclic core, ring planarity, and substituent orientation.
  • NMR spectroscopy : Detailed $$^{1}H$$ and $$^{13}C$$ NMR data confirm the chemical environment of the spirocyclic framework and aromatic substituents.
  • Chromatographic purity : High-performance liquid chromatography (HPLC) and chiral HPLC are used to assess purity and enantiomeric excess where applicable.
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights and formulae.

Comparative Table of Preparation Methods

Method Key Reagents Reaction Type Yield & Stereocontrol Advantages Limitations
[3+2] 1,3-Dipolar Cycloaddition 3-Methylene azetidin-2-one + nitrone Cycloaddition High stereospecificity, moderate yield High stereocontrol, well-characterized Requires nitrone synthesis, moderate complexity
Michael Addition/Cyclization Alkyl isocyanide–acetylenic ester + pyrazolones Michael addition/cyclization Moderate to good yields Versatile, moderate complexity Less specific to target compound
One-pot Multicomponent Coupling Diketones, acetals, nitriles, anilines Multicomponent coupling Good yields, variable stereocontrol Efficient, modular, tolerant Optimization needed for substitutions

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Spiro System Substituents Molecular Weight (g/mol) PSA (Ų) Reference
2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one 2,5-diazaspiro[3.4] 4-Methoxyphenyl, ketone ~248.3* ~40.6†
5-Benzoyl-3-(propan-2-yl)-2,5-diazaspiro[3.4]octan-1-one 2,5-diazaspiro[3.4] Benzoyl, isopropyl 248.59 N/A
6-Methyl-2-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.4]octane 2,6-diazaspiro[3.4] 4-Methylphenylsulfonyl 280.1247 40.62

*Calculated based on C₁₃H₁₆N₂O₂. †Estimated from analogous structures.

Spiro Compounds with Varying Ring Sizes

  • 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 : This compound features a larger spiro[4.5]decane system, integrating both oxygen and nitrogen heteroatoms. The 4-chlorophenyl substituent may enhance lipophilicity compared to the 4-methoxyphenyl group in the target compound .

Compounds with 4-Methoxyphenyl Substituents

  • 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one (4-methoxy-PV9): A cathinone derivative regulated under drug legislation, this compound shares the 4-methoxyphenyl group but lacks the spirocyclic framework, underscoring the role of structural rigidity in pharmacological profiles .
  • 4-Benzyl-3-(4-benzoyl-1H-oxazol-2-yl)-2-(4-methoxyphenyl)propionamide: This non-spiro compound demonstrates the versatility of 4-methoxyphenyl in amide and heterocyclic syntheses, though its linear structure contrasts with the constrained geometry of spiro systems .

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